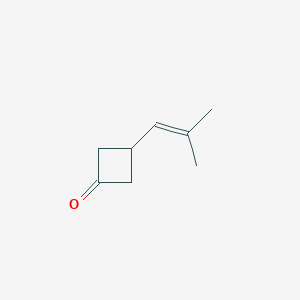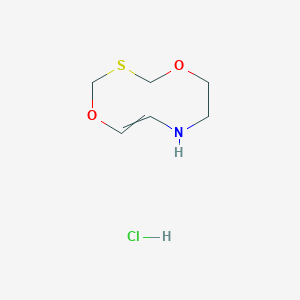![molecular formula C18H15NO3 B14370379 4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate CAS No. 90336-46-2](/img/structure/B14370379.png)
4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate is an organic compound that features a phenyl ring substituted with a but-2-en-1-yloxy group and a cyanobenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-[(but-2-en-1-yl)oxy]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The but-2-en-1-yloxy group can be oxidized to form corresponding epoxides or diols.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for nitrile reduction.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) for aromatic substitution.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate depends on its specific applicationFor example, the nitrile group can form hydrogen bonds with enzymes or receptors, while the phenyl ring can participate in π-π interactions with aromatic amino acids in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl 4-cyanobenzoate: Lacks the but-2-en-1-yloxy group, making it less reactive in certain chemical reactions.
4-[(But-2-en-1-yl)oxy]phenyl benzoate:
Uniqueness
4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate is unique due to the presence of both the but-2-en-1-yloxy group and the nitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Propriétés
Numéro CAS |
90336-46-2 |
|---|---|
Formule moléculaire |
C18H15NO3 |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
(4-but-2-enoxyphenyl) 4-cyanobenzoate |
InChI |
InChI=1S/C18H15NO3/c1-2-3-12-21-16-8-10-17(11-9-16)22-18(20)15-6-4-14(13-19)5-7-15/h2-11H,12H2,1H3 |
Clé InChI |
XCGWSWLOXQFNAL-UHFFFAOYSA-N |
SMILES canonique |
CC=CCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine](/img/structure/B14370319.png)
![Piperidine, 1-[[(diphenylmethyl)thio]acetyl]-](/img/structure/B14370320.png)
![Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate](/img/structure/B14370332.png)
![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)

![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
![Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate](/img/structure/B14370359.png)
![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)

![Urea, [2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B14370366.png)

